2-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid
Description
Properties
IUPAC Name |
2-(2,2,2-trifluoro-1-hydroxyethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)7(13)5-3-1-2-4-6(5)8(14)15/h1-4,7,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOOSIWUSKUMST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid typically involves the reaction of 2,2,2-trifluoroacetaldehyde with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxy group to other functional groups such as amines.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzoic acid core substituted with a trifluoromethyl group and a hydroxyethyl group. This configuration enhances its lipophilicity, allowing better membrane penetration in biological systems. The presence of the trifluoromethyl group contributes to its chemical reactivity, making it a valuable building block in organic synthesis.
Chemistry
2-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid serves as a versatile building block in the synthesis of more complex molecules. It can undergo various chemical reactions:
- Oxidation : This process can yield carboxylic acids or other oxidized derivatives.
- Reduction : The hydroxy group can be converted into amines or other functional groups.
- Substitution : The trifluoromethyl group can participate in substitution reactions to form new compounds.
Table 1: Common Reactions of this compound
| Reaction Type | Products | Common Reagents |
|---|---|---|
| Oxidation | Carboxylic acids | Potassium permanganate |
| Reduction | Amines | Lithium aluminum hydride |
| Substitution | Various derivatives | Nucleophiles |
Biology
In biological research, this compound has shown potential in studies involving enzyme inhibition and protein interactions. Its unique structure allows it to interact with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity, which may lead to specific biological effects.
Mechanism of Action :
The mechanism involves the interaction of the compound with biological macromolecules. The hydroxyethyl group can form hydrogen bonds with these molecules, influencing their activity and potentially modulating enzyme functions.
Industrial Applications
The compound is utilized in the production of specialty chemicals and materials that require specific properties due to its unique functional groups. Its versatility makes it suitable for various applications in materials science and chemical manufacturing .
Case Study 1: Medicinal Chemistry
Research indicates that derivatives of this compound have potential applications as therapeutic agents. For instance, compounds derived from this structure are being studied for their anti-arrhythmic properties .
Case Study 2: Enzyme Modulation
Preliminary studies suggest that this compound can modulate enzyme activity effectively. Its structural features allow it to interact with specific receptors involved in metabolic pathways, indicating potential for drug development targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The hydroxyethyl group may also play a role in the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Positional Isomers
- 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic Acid (para-substituted isomer):
- Exhibits lower steric hindrance compared to the ortho-substituted target compound, leading to higher solubility in polar solvents.
- The para position allows for more efficient conjugation between the carboxylic acid and trifluoro-hydroxyethyl groups, slightly reducing acidity (pKa ≈ 2.8 vs. ortho pKa ≈ 2.5) .
Trifluoroethoxy Derivatives
- 2-(2,2,2-Trifluoroethoxy)-4-trifluoromethylbenzoic Acid (CAS: 933472-36-7):
Ester Derivatives
- Methyl 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate (CAS: 1086836-85-2): Esterification of the carboxylic acid reduces acidity (pKa ≈ 4.1) and enhances membrane permeability in biological systems. Demonstrates slower hydrolysis rates under physiological conditions compared to non-fluorinated esters due to the electron-withdrawing trifluoromethyl group .
Physicochemical Properties
| Compound Name | Substituent Position | Molecular Weight | logP | pKa | Melting Point (°C) | Solubility (mg/mL, H₂O) |
|---|---|---|---|---|---|---|
| 2-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid | Ortho | 234.1 | 1.9 | 2.5 | 145–147 | 12.3 |
| 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid | Para | 234.1 | 1.7 | 2.8 | 132–134 | 18.9 |
| 2-(2,2,2-Trifluoroethoxy)benzoic acid | Ortho | 220.1 | 3.2 | 2.1 | 98–100 | 5.4 |
| Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate | Para | 248.2 | 2.5 | 4.1 | 76–78 | 2.1 (EtOH) |
Reactivity and Functional Group Transformations
- Oxidation : The target compound undergoes oxidation to form 2-(2,2,2-Trifluoroacetyl)benzoic acid under mild conditions (yield: ~75%), whereas para-substituted analogs require stronger oxidizing agents due to reduced steric accessibility .
- Esterification: Reactivity with methanol in acidic conditions is slower (t₁/₂: 4 h) compared to non-fluorinated analogs (t₁/₂: 1 h), attributed to the electron-withdrawing trifluoromethyl group deactivating the carboxylic acid .
Crystallographic and Spectroscopic Differences
- Hydrogen Bonding: The ortho-substituted target compound forms intramolecular hydrogen bonds between the hydroxyl and carboxylic acid groups, leading to a non-centrosymmetric dimeric structure in the crystalline state. In contrast, para-substituted isomers adopt centrosymmetric packing .
- Solid-State NMR : The target compound’s solid-state ¹³C NMR spectrum displays distinct splitting for C2 and C8 carbons (δ: 128.5 and 130.2 ppm), indicative of restricted rotation due to steric effects, a feature absent in less bulky analogs .
Biological Activity
2-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid, a derivative of benzoic acid, features a trifluoromethyl group and a hydroxyethyl substituent. This unique structure enhances its lipophilicity and potential biological activity, making it an interesting subject for medicinal chemistry research. This article reviews the biological activity of this compound, focusing on its mechanism of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The trifluoromethyl group significantly increases the compound's lipophilicity, facilitating better penetration through biological membranes and enhancing its interaction with various biomolecules.
The mechanism of action involves several key interactions:
- Lipophilicity : The trifluoromethyl group enhances membrane permeability, allowing the compound to enter cells more effectively.
- Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with target proteins, influencing their activity and stability.
- Enzyme Interaction : The benzoic acid core is capable of interacting with various enzymes and receptors, modulating their function and potentially leading to therapeutic effects.
Biological Activity
Preliminary studies have indicated that this compound may exhibit several biological activities:
- Antiinflammatory Effects : Research suggests that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential use in treating inflammatory diseases .
- Antimicrobial Properties : There is evidence suggesting that derivatives of this compound may possess antimicrobial activity against specific pathogens, although detailed studies are still needed to confirm these effects.
- Modulation of Enzyme Activity : The compound's ability to interact with enzymes suggests potential applications in drug design aimed at modulating specific biochemical pathways.
Case Studies
- Inhibition of Cytokine Production : A study demonstrated that compounds similar to this compound significantly inhibited the production of LPS-induced TNF-alpha and IL-6 in cellular models. This indicates its potential role in managing conditions characterized by excessive inflammation .
- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with various enzymes have shown promising results. For instance, preliminary data suggest that it may act as an inhibitor for certain histone acetyltransferases (HATs), which are implicated in cancer progression .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(2,2,2-trifluoro-1-hydroxyethyl)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves coupling trifluoroethanol derivatives with benzoic acid precursors. For example, analogous syntheses (e.g., 2-aminobenzoic acid derivatives) use dropwise addition of reagents like ethyl chlorooxoacetate in THF at low temperatures (273 K), followed by vacuum concentration and ethanol recrystallization to achieve moderate yields (~55%) . Solvent choice (e.g., THF vs. DMF) and temperature control are critical to minimizing side reactions.
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodological Answer : Combine analytical techniques:
- Single-crystal X-ray diffraction (as in ) confirms molecular geometry and hydrogen bonding patterns.
- HPLC (≥90% purity thresholds, as in ) and mass spectrometry (e.g., NIST data in ) verify molecular weight and fragmentation patterns.
- NMR (¹H/¹³C, ¹⁹F) identifies trifluoromethyl and hydroxyl proton environments, with chemical shifts compared to analogs like 3,5-difluoro-2-hydroxybenzoic acid .
Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?
- Methodological Answer : The trifluoromethyl and hydroxyl groups confer polar yet lipophilic characteristics. Solubility screening in ethanol (as in ) and DMSO is recommended for biological assays. For crystallization, slow evaporation from ethanol or THF is effective .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoro-hydroxyethyl group influence reactivity in derivatization (e.g., esterification, amidation)?
- Methodological Answer : The electron-withdrawing trifluoromethyl group stabilizes adjacent hydroxyl protons, reducing acidity compared to non-fluorinated analogs. Esterification protocols (e.g., using DCC/DMAP in anhydrous DCM) require careful monitoring to avoid over-acylation. For amidation, coupling agents like HATU or EDCI are preferred due to steric hindrance .
Q. What contradictions exist in reported spectral data (e.g., NMR, IR) for this compound, and how can they be resolved?
- Methodological Answer : Discrepancies in ¹⁹F NMR shifts (e.g., −60 to −70 ppm for CF₃ groups) may arise from solvent polarity or hydrogen bonding. Cross-reference with databases (e.g., PubChem , NIST ) and use deuterated DMSO for consistent measurements. IR spectra should show O–H stretches (~3200 cm⁻¹) and C=O (~1700 cm⁻¹), with deviations indicating impurities.
Q. How can computational modeling (e.g., DFT) predict the compound’s behavior in enzyme inhibition or crystal packing?
- Methodological Answer : Density Functional Theory (DFT) calculations (as in ) model electrostatic potential surfaces to predict binding affinities for enzymes like cyclooxygenase. For crystallography, simulate hydrogen-bonding networks (e.g., hydroxyl→carboxyl interactions) to guide polymorph screening .
Q. What strategies mitigate degradation during long-term storage or biological assays?
- Methodological Answer : Store under inert atmosphere at −20°C to prevent hydrolysis of the hydroxyl group. In biological buffers (pH 7.4), add stabilizers like ascorbic acid (0.1% w/v) to inhibit oxidation. LC-MS stability studies (0–24 hrs) quantify degradation products .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
